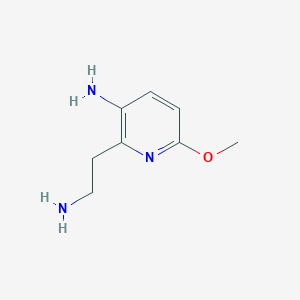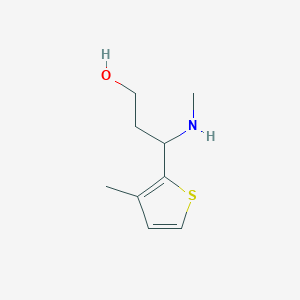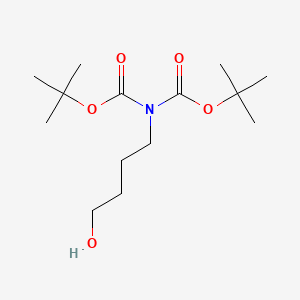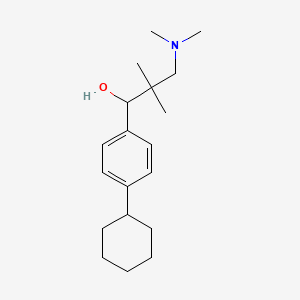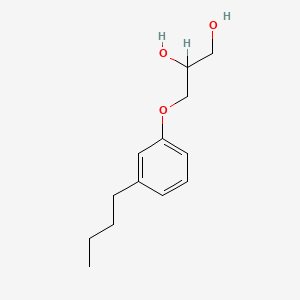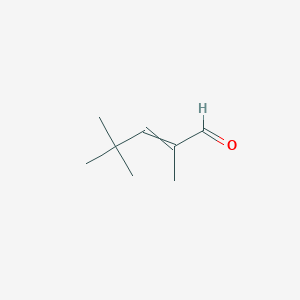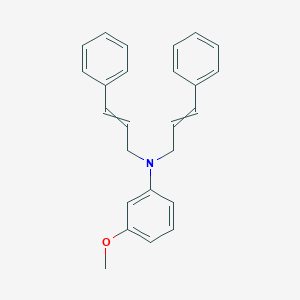![molecular formula C10H9ClO3 B13946786 3-[2-(Chlorocarbonyl)phenyl]propanoic acid CAS No. 204995-00-6](/img/structure/B13946786.png)
3-[2-(Chlorocarbonyl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Chlorocarbonyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a chlorocarbonyl group attached to the phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Chlorocarbonyl)phenyl]propanoic acid typically involves the chlorination of phenylpropanoic acid derivatives. One common method is the reaction of phenylpropanoic acid with thionyl chloride, which introduces the chlorocarbonyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters, thioesters.
Applications De Recherche Scientifique
3-[2-(Chlorocarbonyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-[2-(Chlorocarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways, depending on the target molecule.
Comparaison Avec Des Composés Similaires
Phenylpropanoic acid: Lacks the chlorocarbonyl group, making it less reactive in certain chemical reactions.
3-Chloropropanoic acid: Contains a chlorinated propanoic acid moiety but lacks the phenyl ring, resulting in different chemical properties and applications.
Uniqueness: 3-[2-(Chlorocarbonyl)phenyl]propanoic acid is unique due to the presence of both the phenyl ring and the chlorocarbonyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
204995-00-6 |
|---|---|
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
3-(2-carbonochloridoylphenyl)propanoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-10(14)8-4-2-1-3-7(8)5-6-9(12)13/h1-4H,5-6H2,(H,12,13) |
Clé InChI |
FXBRRVKDAPTECY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


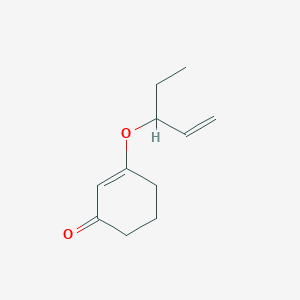
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)
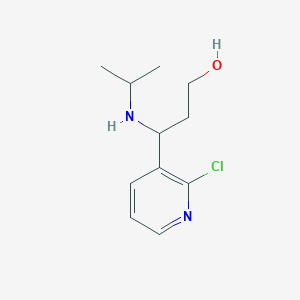
![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
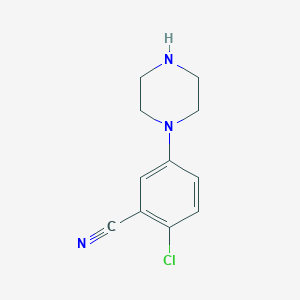
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
